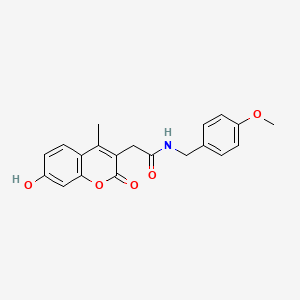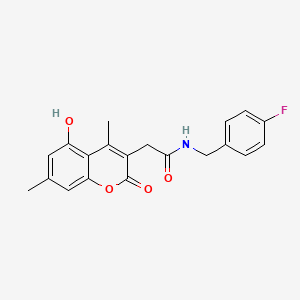![molecular formula C20H18ClNO4 B7756250 N-[(4-CHLOROPHENYL)METHYL]-2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE](/img/structure/B7756250.png)
N-[(4-CHLOROPHENYL)METHYL]-2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Chlorophenyl)methyl]-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
-
Formation of the Chromen-2-one Core: : The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions. This step often involves the use of catalysts such as p-toluenesulfonic acid or sodium hydroxide.
-
Introduction of the Chlorophenylmethyl Group: : The chlorophenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the chromen-2-one intermediate with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Acetylation: : The final step involves the acetylation of the intermediate compound with acetic anhydride in the presence of a base such as pyridine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
-
Oxidation: : The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction: : The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The chlorophenylmethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of new derivatives with substituted nucleophiles.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has a wide range of scientific research applications, including:
-
Chemistry: : Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
-
Biology: : Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
-
Medicine: : Explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
-
Industry: : Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds with a similar chromen-2-one core structure, such as coumarin and its derivatives, which also exhibit a wide range of biological activities.
Flavonoids: Naturally occurring compounds with a similar bicyclic structure, known for their antioxidant and anti-inflammatory properties.
Benzopyrones: A class of compounds that includes chromen-2-one derivatives and is known for its diverse pharmacological activities.
Uniqueness
N-[(4-Chlorophenyl)methyl]-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to the presence of the chlorophenylmethyl group and the specific substitution pattern on the chromen-2-one core
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-11-7-16(23)19-12(2)15(20(25)26-17(19)8-11)9-18(24)22-10-13-3-5-14(21)6-4-13/h3-8,23H,9-10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCJEUCXKULOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NCC3=CC=C(C=C3)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B7756171.png)
![N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B7756178.png)
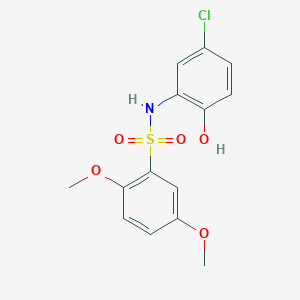
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B7756189.png)
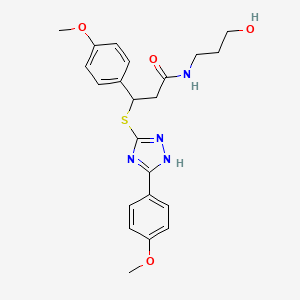
![2-[[2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7756200.png)
![N-[(4-chlorophenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7756204.png)
![N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N-propylamine](/img/structure/B7756212.png)
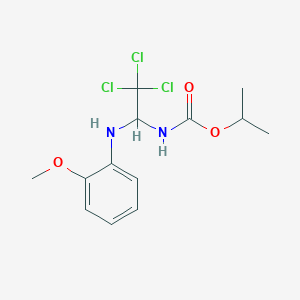
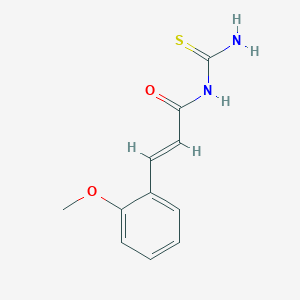
![(4Z)-4-[(2-hydroxyethylamino)methylidene]-2-(4-methylphenyl)isoquinoline-1,3-dione](/img/structure/B7756224.png)
![2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7756236.png)
